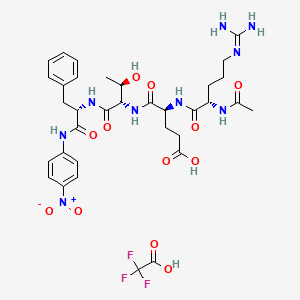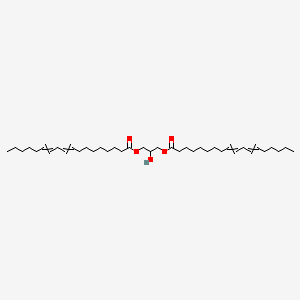![molecular formula C19H25N3O3 B10782944 Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)
Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate, also known as MDMB-4en-PINACA, is a synthetic cannabinoid receptor agonist. This compound is part of a class of new psychoactive substances designed to mimic the effects of naturally occurring cannabinoids found in cannabis. MDMB-4en-PINACA is known for its high potency and has been used as a ‘legal’ replacement for cannabis and other controlled synthetic cannabinoids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-4en-PINACA involves several steps, starting with the preparation of the indazole core. The Fischer indole synthesis is a common method used to construct the indazole ring system. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indazole structure .
Once the indazole core is prepared, it is further functionalized to introduce the but-3-enyl group at the 1-position and the carbonyl group at the 3-position. The final step involves the esterification of the carboxylic acid with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of MDMB-4en-PINACA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反应分析
Types of Reactions
MDMB-4en-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols.
Substitution: The indazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学研究应用
MDMB-4en-PINACA has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids.
Biology: Researchers use it to investigate the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: It is studied for its potential therapeutic effects and toxicological properties.
Industry: The compound is used in the development of new synthetic cannabinoids and related products.
作用机制
MDMB-4en-PINACA exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. This binding activates the receptors, leading to various physiological and psychoactive effects. The compound’s high potency is attributed to its strong affinity for these receptors, which results in significant activation even at low concentrations .
相似化合物的比较
MDMB-4en-PINACA is similar to other synthetic cannabinoids such as:
5F-ADB: Both compounds have high potency and similar structures, but MDMB-4en-PINACA has a pent-4-en-1-yl group instead of a 5-fluoropentyl group.
ADB-CHMINACA: This compound also shares structural similarities but differs in the specific functional groups attached to the indazole core.
MDMB-4en-PINACA is unique due to its specific structural modifications, which contribute to its distinct pharmacological profile and high potency .
属性
分子式 |
C19H25N3O3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23) |
InChI 键 |
KMTRIILAGPIBSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


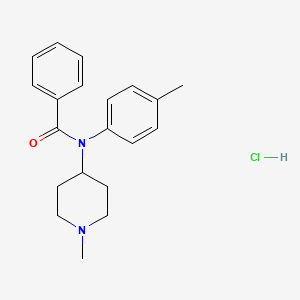
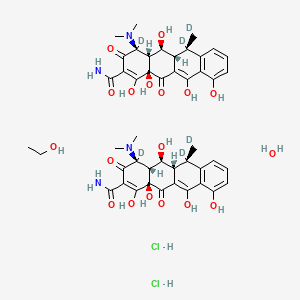
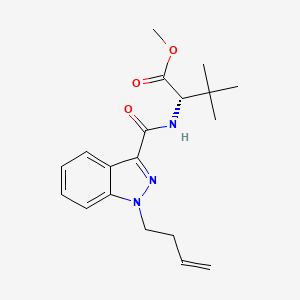
![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)




![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782929.png)
![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)


